1,3-dimethyl-6-[(E)-2-(N-methylanilino)ethenyl]-5-nitropyrimidine-2,4-dione
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Overview
Description
1,3-dimethyl-6-[(E)-2-(N-methylanilino)ethenyl]-5-nitropyrimidine-2,4-dione is a chemical compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-6-[(E)-2-(N-methylanilino)ethenyl]-5-nitropyrimidine-2,4-dione typically involves the reaction of 1,3-dimethyluracil with N-methylaniline and nitroethene under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-6-[(E)-2-(N-methylanilino)ethenyl]-5-nitropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
1,3-dimethyl-6-[(E)-2-(N-methylanilino)ethenyl]-5-nitropyrimidine-2,4-dione has been extensively studied for its potential applications in scientific research. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-6-[(E)-2-(N-methylanilino)ethenyl]-5-nitropyrimidine-2,4-dione involves the inhibition of specific enzymes or proteins that are crucial for the growth and replication of cancer cells or pathogens. The compound interacts with molecular targets and pathways, leading to the disruption of cellular processes and ultimately the destruction of these cells.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A tertiary amine with a dimethylamino group attached to a phenyl group.
Pyrimidine Derivatives: Compounds with a pyrimidine core structure, often used in pharmaceuticals.
Coumarin Derivatives: Compounds containing a coumarin moiety, known for their biological activities.
Uniqueness
1,3-dimethyl-6-[(E)-2-(N-methylanilino)ethenyl]-5-nitropyrimidine-2,4-dione is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its broad-spectrum activity against different targets and low toxicity in animal models make it a promising candidate for further research and development.
Properties
IUPAC Name |
1,3-dimethyl-6-[(E)-2-(N-methylanilino)ethenyl]-5-nitropyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-16(11-7-5-4-6-8-11)10-9-12-13(19(22)23)14(20)18(3)15(21)17(12)2/h4-10H,1-3H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVQNQAFOUPPOF-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])C=CN(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])/C=C/N(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24787300 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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